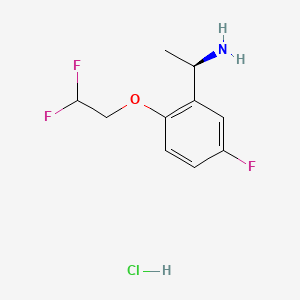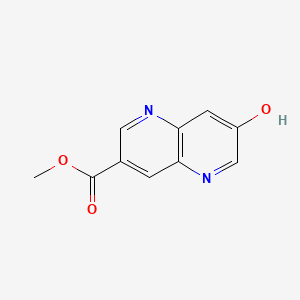
9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromoethyl and dichloro substituents in this compound enhances its reactivity and potential utility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole typically involves the bromination of 9-ethyl-3,6-dichlorocarbazole. This can be achieved through the reaction of 9-ethyl-3,6-dichlorocarbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
化学反応の分析
Types of Reactions
9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of this compound.
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced forms of the bromoethyl group.
科学的研究の応用
9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal activity. The dichloro substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
9-Ethyl-3,6-dichlorocarbazole: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
9-(2-Chloroethyl)-3,6-dichloro-9H-carbazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
3,6-Dichlorocarbazole: Lacks both the ethyl and bromoethyl groups, resulting in different chemical properties and uses.
Uniqueness
9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
9-(2-bromoethyl)-3,6-dichlorocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2N/c15-5-6-18-13-3-1-9(16)7-11(13)12-8-10(17)2-4-14(12)18/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIAGFJVIVACTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CCBr)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














